molecular formula C14H11NO2 B11880994 3-Hydroxy-3-phenylisoindolin-1-one CAS No. 144252-21-1

3-Hydroxy-3-phenylisoindolin-1-one

Cat. No.: B11880994
CAS No.: 144252-21-1
M. Wt: 225.24 g/mol
InChI Key: GWFDPVAJYRXYNY-UHFFFAOYSA-N
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Description

3-Hydroxy-3-phenylisoindolin-1-one is a chemical compound belonging to the class of isoindolin-1-ones. These compounds are significant due to their role as building blocks for various natural products and pharmaceuticals . The structure of this compound consists of an isoindolinone core with a hydroxyl group and a phenyl group attached to the third carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-3-phenylisoindolin-1-one can be achieved through several methods. One common approach involves the condensation of aromatic ketimines with alkynes via C-H activation, catalyzed by iridium complexes . This reaction proceeds through sequential ortho-alkenylation and intramolecular cyclization, resulting in the formation of the isoindolinone structure.

Industrial Production Methods

In industrial settings, continuous flow crystallization processes have been adopted for the production of chiral pharmaceutical intermediates, including this compound . This method offers advantages such as high productivity, scalability, and the ability to maintain extreme reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-3-phenylisoindolin-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the isoindolinone core can be reduced to form a hydroxyl group.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens and nitrating agents.

Major Products Formed

The major products formed from these reactions include various substituted isoindolinones, which can be further functionalized for specific applications .

Scientific Research Applications

3-Hydroxy-3-phenylisoindolin-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-3-phenylisoindolin-1-one involves its interaction with specific molecular targets. The hydroxyl and phenyl groups play a crucial role in binding to active sites of enzymes or receptors, modulating their activity. The compound can also participate in redox reactions, influencing cellular pathways and biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-3-(3,5-dimethoxyphenyl)isoindolin-1-one
  • 3-Hydroxy-3-(4-methoxyphenyl)isoindolin-1-one
  • 3-Hydroxy-3-(2-chlorophenyl)isoindolin-1-one

Uniqueness

3-Hydroxy-3-phenylisoindolin-1-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the phenyl group enhances its ability to participate in aromatic interactions, making it a valuable compound for various applications .

Properties

CAS No.

144252-21-1

Molecular Formula

C14H11NO2

Molecular Weight

225.24 g/mol

IUPAC Name

3-hydroxy-3-phenyl-2H-isoindol-1-one

InChI

InChI=1S/C14H11NO2/c16-13-11-8-4-5-9-12(11)14(17,15-13)10-6-2-1-3-7-10/h1-9,17H,(H,15,16)

InChI Key

GWFDPVAJYRXYNY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)N2)O

Origin of Product

United States

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